2-{[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]carbamoyl}cyclohexane-1-carboxylic acid
Description
This compound features a cyclohexane-1-carboxylic acid backbone substituted at the 2-position with a carbamoyl group linked to a 2-phenyl-1,3-thiazol-4-yl moiety via an ethyl chain.
Properties
IUPAC Name |
2-[2-(2-phenyl-1,3-thiazol-4-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-17(15-8-4-5-9-16(15)19(23)24)20-11-10-14-12-25-18(21-14)13-6-2-1-3-7-13/h1-3,6-7,12,15-16H,4-5,8-11H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZWACHEPUOPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution.
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). These compounds are known to interact with various biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with structurally related cyclohexane-1-carboxylic acid derivatives:
*XlogP values estimated using fragment-based methods where experimental data are unavailable.
Key Observations:
- Molecular Weight : The target compound (~369 g/mol) is intermediate in size compared to analogs, with the bulky thiazole group contributing to its mass.
- Hydrogen Bonding: All compounds retain two H-bond donors (carboxylic acid and carbamoyl NH), but acceptor counts vary due to heteroatoms (e.g., thiazole N/S in the target vs. sulfamoyl O in ).
- Lipophilicity : The bromophenyl analog (XlogP = 2.9) is less lipophilic than the target (~3.5), likely due to the thiazole’s aromaticity and sulfur atom.
Acid-Base Properties
lists pKa values for hydroxycyclohexane-carboxylic acid isomers, demonstrating that substituent position and stereochemistry significantly influence acidity. The target’s carboxylic acid group (pKa ~4.7, estimated) may exhibit altered solubility compared to analogs with electron-withdrawing groups (e.g., bromo in ) .
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The 2-phenylthiazole core is synthesized via a Hantzsch thiazole reaction , involving condensation of a thiourea derivative with an α-haloketone:
Reaction Conditions :
Ethylamine Side-Chain Introduction
The 4-position of the thiazole is functionalized via bromination followed by nucleophilic substitution :
Step 1: Bromination
Step 2: Amination
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Conditions : Excess ethylamine (5.0 equiv) in THF, 60°C, 12 hours.
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Yield: 55–60% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Activation of Cyclohexane-1-Carboxylic Acid
The carboxylic acid is activated as an acyl chloride or N-hydroxysuccinimide (NHS) ester to facilitate coupling:
Acyl Chloride Formation
NHS Ester Preparation (Alternative)
Carbamoyl Coupling Reaction
The final step involves coupling the activated cyclohexane derivative with the thiazole ethylamine:
Optimized Conditions :
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Solvent: Dichloromethane (DCM) or THF.
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Base: Triethylamine (2.0 equiv) to scavenge HCl.
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Yield: 70–75% after purification (column chromatography, ethyl acetate/hexane 1:2).
Critical Parameters and Yield Optimization
Solvent and Reagent Impact
Purification Challenges
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Byproducts : Unreacted acyl chloride or amine.
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Solution : Sequential washes with 1M HCl (removes amine) and saturated NaHCO₃ (removes acid).
Analytical Characterization
Key Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, thiazole-H), 7.45–7.30 (m, 5H, Ph), 3.45 (t, J=6.8 Hz, 2H, CH₂NH), 2.80–1.20 (m, 11H, cyclohexane and CH₂).
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IR : 1720 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (amide I).
Scalability and Industrial Feasibility
Q & A
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Role | Characterization Technique |
|---|---|---|
| 2-(2-Phenyl-1,3-thiazol-4-yl)ethylamine | Thiazole-ethylamine precursor | ¹H NMR, ESI-MS |
| Cyclohexane-1-carboxylic acid | Core scaffold | IR, melting point |
Q. Table 2: SAR Design Strategies
| Modification Site | Rationale | Expected Impact |
|---|---|---|
| Thiazole phenyl group | Enhance π-π stacking | Improved kinase inhibition |
| Carboxylic acid configuration | Adjust solubility | Bioavailability optimization |
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